molecular formula C18H14ClNO4 B2485171 N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 892714-15-7

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2485171
CAS No.: 892714-15-7
M. Wt: 343.76
InChI Key: NMXPFMNUCHVHNY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring, an acetylphenyl group, and a carboxamide functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylphenylamine with 7-chloro-3,4-dihydro-1H-2-benzopyran-1-one in the presence of a suitable catalyst and solvent. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to facilitate the formation of the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways that regulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)maleic imide
  • N-((4-acetylphenyl)carbamothioyl)pivalamide

Uniqueness

Compared to similar compounds, N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to the presence of the benzopyran ring and the chloro substituent. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzopyran derivatives, characterized by a fused ring system that includes a benzene ring and a pyran ring. The presence of an acetylphenyl moiety and a chloro group enhances its chemical reactivity and interaction with various biological targets.

Property Details
Molecular Formula C₁₈H₁₄ClNO₄
Molecular Weight 343.8 g/mol
CAS Number 951896-56-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic functions, which is crucial in various metabolic pathways.
  • Receptor Modulation : It may interact with cell surface or intracellular receptors, altering their signaling pathways and affecting cellular responses.

Anticancer Activity

Research has demonstrated that compounds within the benzopyran family exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity in vitro:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), CCRF-CEM (leukemia), SKOV-3 (ovarian cancer), and others.
Compound IC₅₀ (μM) Cell Line
N-(4-acetylphenyl)-...5.2 - 22.2MDA-MB-231
Doxorubicin5Control

These findings suggest that the compound may disrupt nucleotide metabolism in cancer cells, leading to inhibited growth and potential apoptosis.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has been noted to exhibit moderate to strong activity against certain bacterial strains, indicating its potential as an antibacterial agent.

Study 1: Antiproliferative Effects

A study conducted on various benzopyran derivatives highlighted the significant antiproliferative activity of N-(4-acetylphenyl)-7-chloro derivatives against multiple human cancer cell lines. The IC₅₀ values indicated effective cytotoxicity while maintaining lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that N-(4-acetylphenyl)-7-chloro compounds could induce apoptosis in cancer cells through caspase activation pathways. This was particularly evident in studies involving MDA-MB-231 cells where a concentration of 5 μM induced apoptosis by over 50%.

Properties

IUPAC Name

N-(4-acetylphenyl)-7-chloro-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10(21)11-3-6-14(7-4-11)20-17(22)16-8-12-2-5-13(19)9-15(12)18(23)24-16/h2-7,9,16H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXPFMNUCHVHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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